molecular formula C8H5BrN4O B2746113 2-(3-bromo-1H-1,2,4-triazol-1-yl)nicotinaldehyde CAS No. 1807977-32-7

2-(3-bromo-1H-1,2,4-triazol-1-yl)nicotinaldehyde

Cat. No.: B2746113
CAS No.: 1807977-32-7
M. Wt: 253.059
InChI Key: BAUUDTQTJFBNJA-UHFFFAOYSA-N
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Description

2-(3-Bromo-1H-1,2,4-triazol-1-yl)nicotinaldehyde (CAS 1807977-32-7) is a versatile bifunctional heteroaromatic building block designed for advanced research applications. This compound features both a bromo-substituted 1,2,4-triazole ring and a nicotinaldehyde group, making it a valuable scaffold in drug discovery and materials science. Its primary research value lies in its application as a key intermediate in Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed C–C bond formation, enabling the synthesis of complex biaryl derivatives for nonlinear optical (NLO) materials . The structure is highly relevant in medicinal chemistry, particularly in the development of haem-binding inhibitors, such as those targeting indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy . The aldehyde functionality allows for further derivatization via condensation reactions, facilitating the creation of novel molecular architectures. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-bromo-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4O/c9-8-11-5-13(12-8)7-6(4-14)2-1-3-10-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUUDTQTJFBNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=NC(=N2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)nicotinaldehyde typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-1H-1,2,4-triazol-1-yl)nicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN₃) or thiourea can be used in substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Conversion to pyridine-3-carboxylic acid derivatives.

    Reduction: Formation of pyridine-3-methanol derivatives.

Mechanism of Action

The mechanism of action of 2-(3-bromo-1H-1,2,4-triazol-1-yl)nicotinaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromo-triazole moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,2,4-triazole core is a common feature in bioactive compounds. Key structural analogs include:

Table 1: Structural and Functional Comparison
Compound Substituents on Triazole Linked Moiety Key Properties Reference
Target Compound 3-Bromo Nicotinaldehyde Bromine enhances electrophilicity; aldehyde enables nucleophilic additions.
β-(1,2,4-Triazol-1-yl)-L-alanine None (parent triazole) L-Alanine Fungicide metabolite; synthesized via Michael addition to dehydroalanine.
β-(3-Amino-1,2,4-triazol-1-yl)-L-alanine 3-Amino L-Alanine Herbicide metabolite; amino group increases solubility and hydrogen bonding.
Methyl 2-(bis(Boc)amino)-3-(1H-1,2,4-triazol-1-yl)propanoate None Dehydroalanine ester Synthetic intermediate; tert-butoxycarbonyl (Boc) groups aid in protection.
  • Substituent Impact: The 3-bromo group in the target compound likely increases lipophilicity and reactivity compared to unsubstituted or 3-amino triazoles. Bromine’s electron-withdrawing nature may stabilize intermediates in coupling reactions. In contrast, 3-amino substituents (e.g., in β-(3-amino-1,2,4-triazol-1-yl)-L-alanine) enhance water solubility and participation in hydrogen bonding, critical for biological interactions .

Physicochemical Properties

  • Solubility: Bromine’s hydrophobicity may reduce aqueous solubility compared to amino-substituted triazoles.
  • Reactivity : The aldehyde group offers distinct reactivity for further derivatization, unlike carboxylate or amide functionalities in related compounds.

Biological Activity

2-(3-bromo-1H-1,2,4-triazol-1-yl)nicotinaldehyde is a heterocyclic compound characterized by the presence of a bromo-triazole moiety and a pyridine-3-carbaldehyde structure. This unique combination contributes to its diverse biological activities and potential applications in medicinal chemistry and materials science.

Chemical Structure

The compound has the following chemical formula and structure:

PropertyDetails
IUPAC Name 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde
CAS Number 1807977-32-7
Molecular Formula C8H5BrN4O
Molecular Weight 253.05 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known for its role as a ligand in metal coordination complexes, which can enhance the compound's reactivity and bioactivity. Additionally, the aldehyde group allows for further chemical modifications that can lead to improved pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli needs further exploration but is promising based on structural analogs.

Antitumor Activity

Triazole derivatives have been recognized for their anticancer potential. Some studies suggest that similar compounds can induce apoptosis in cancer cells by disrupting cellular processes. The specific mechanisms by which this compound exerts its effects on cancer cell lines remain to be fully elucidated but may involve modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

Recent investigations into the biological activity of triazole-based compounds have highlighted their multifaceted roles in drug design:

  • Antimicrobial Efficacy : A study involving triazole derivatives demonstrated significant inhibition of bacterial growth compared to traditional antibiotics. The mechanism was linked to interference with bacterial cell wall synthesis.
  • Anticancer Properties : Research on related triazole compounds showed promising results in inhibiting the proliferation of leukemia cell lines. The compounds induced cell cycle arrest and apoptosis through mitochondrial pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure TypeNotable Activity
3-bromo-1H-1,2,4-triazoleTriazoleAntimicrobial
2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridineTriazoleAnticancer
2-(3-bromo-nicotinaldehyde)AldehydeModerate antibacterial activity

Q & A

Q. What are the standard synthetic routes for 2-(3-bromo-1H-1,2,4-triazol-1-yl)nicotinaldehyde, and how is reaction progress monitored?

The synthesis typically involves coupling a brominated triazole moiety to a nicotinaldehyde scaffold. Key steps include nucleophilic substitution or metal-catalyzed cross-coupling reactions. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential. For example, ¹H-NMR peaks for aromatic protons in the triazole and pyridine rings appear between δ 7.0–9.0 ppm, while IR confirms functional groups like aldehyde (C=O stretch ~1700 cm⁻¹) .

Q. What are the critical physical and chemical properties of this compound?

Key properties include molecular weight (calculated as ~250–270 g/mol based on analogous structures), solubility in polar aprotic solvents (e.g., DMSO), and stability at room temperature. Log P values (octanol-water partition coefficient) can be estimated computationally for bioavailability studies .

Q. What stability considerations are relevant during storage?

The compound should be stored in airtight, light-protected containers at room temperature. Degradation risks include hydrolysis of the aldehyde group or bromine displacement under humid conditions .

Q. What preliminary bioactivity screenings are recommended?

Antifungal and antimicrobial assays (e.g., MIC tests against Candida spp.) are prioritized due to structural similarities to brominated triazole derivatives with documented activity. Comparative studies with analogs (e.g., ethyl 2-(3,5-dibromo-triazol-1-yl)acetate) can highlight efficacy trends .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Reaction conditions (e.g., solvent polarity, catalyst loading) must be tailored. For example, using Pd catalysts for Suzuki-Miyaura coupling or microwave-assisted synthesis may enhance efficiency. Yield improvements (from ~40% to >70%) have been reported for analogous triazole derivatives via solvent optimization .

Q. What mechanistic insights explain its bioactivity against fungal targets?

The bromine atom enhances binding to fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis. Docking studies with homologous proteins (e.g., C. albicans CYP51) reveal halogen bonding interactions at the active site .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

Contradictions often arise from solvent effects or tautomerism in the triazole ring. Multi-technique validation (e.g., 2D NMR, X-ray crystallography) is critical. For example, ¹H-¹³C HSQC can resolve overlapping aromatic signals .

Q. What structure-activity relationships (SAR) guide derivative design?

Bromine at the triazole 3-position is crucial for potency; replacing it with chlorine reduces activity by 50% in antifungal assays. The aldehyde group’s electrophilicity also modulates target selectivity .

Q. How can computational modeling predict its pharmacokinetic behavior?

Molecular dynamics simulations (e.g., using AMBER or GROMACS) assess membrane permeability, while QSAR models correlate Log P and polar surface area with absorption. Docking studies (AutoDock Vina) prioritize derivatives with improved target affinity .

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